Hydrazinecarbothioamide, 2-formyl-N-phenyl-
Overview
Description
2-formyl-N-phenylhydrazinecarbothioamide is an organic compound with the molecular formula C8H9N3OS It is a derivative of hydrazinecarbothioamide and contains a formyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-formyl-N-phenylhydrazinecarbothioamide typically involves the reaction of N-phenylhydrazinecarbothioamide with formylating agents. One common method is the reaction of N-phenylhydrazinecarbothioamide with formic acid or formic anhydride under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the formyl group.
Industrial Production Methods
Industrial production of 2-formyl-N-phenylhydrazinecarbothioamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-formyl-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-carboxy-N-phenylhydrazinecarbothioamide.
Reduction: 2-hydroxymethyl-N-phenylhydrazinecarbothioamide.
Substitution: 2-formyl-N-(4-nitrophenyl)hydrazinecarbothioamide (nitration product).
Scientific Research Applications
2-formyl-N-phenylhydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used as a corrosion inhibitor for mild steel in acidic environments, providing protection against metal corrosion.
Mechanism of Action
The mechanism of action of 2-formyl-N-phenylhydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and metal ions. In biological systems, it can inhibit enzyme activity by binding to the active site or by chelating metal ions required for enzyme function. In industrial applications, it adsorbs onto metal surfaces, forming a protective layer that prevents corrosion.
Comparison with Similar Compounds
2-formyl-N-phenylhydrazinecarbothioamide can be compared with other similar compounds, such as:
N-phenylhydrazinecarbothioamide: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-(2-furoyl)-N-phenylhydrazinecarbothioamide: Contains a furoyl group instead of a formyl group, leading to different chemical properties and applications.
2-(2-aminophenyl)-N-phenylhydrazinecarbothioamide: Contains an amino group, which can participate in additional types of chemical reactions.
Properties
IUPAC Name |
N-(phenylcarbamothioylamino)formamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c12-6-9-11-8(13)10-7-4-2-1-3-5-7/h1-6H,(H,9,12)(H2,10,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHJONVFJDXZMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395072 | |
Record name | Hydrazinecarbothioamide, 2-formyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113518-93-7 | |
Record name | Hydrazinecarbothioamide, 2-formyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-FORMYL-4-PHENYL-3-THIOSEMICARBAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.